Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate
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Overview
Description
Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate is a synthetic organic compound often used in chemical research and pharmaceutical development. The compound features a Boc-protected amino group, an imidazole ring, and a methyl ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the imidazole ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-3-(1-methyl-5-imidazolyl)propanoate: Lacks the Boc protection.
Ethyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate: Has an ethyl ester group instead of a methyl ester.
Methyl (S)-2-(Boc-amino)-3-(1-ethyl-5-imidazolyl)propanoate: Has an ethyl group on the imidazole ring instead of a methyl group.
Uniqueness
Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The Boc protection allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl (2S)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-8-16(9)4/h7-8,10H,6H2,1-5H3,(H,15,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWJAQUOHBEHGW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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